molecular formula C9H16ClN3O2 B13987377 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione CAS No. 57661-13-9

5-(butylaminomethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B13987377
CAS No.: 57661-13-9
M. Wt: 233.69 g/mol
InChI Key: XMOHLPCBKQMMOR-UHFFFAOYSA-N
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Description

5-(butylaminomethyl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a butylamine derivative under controlled conditions. One common method is the reductive amination of a pyrimidine-2,4-dione precursor with butylamine. This reaction often requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(butylaminomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(butylaminomethyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylaminomethyl)-1H-pyrimidine-2,4-dione
  • 5-(ethylaminomethyl)-1H-pyrimidine-2,4-dione
  • 5-(propylaminomethyl)-1H-pyrimidine-2,4-dione

Uniqueness

What sets 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione apart from its similar compounds is its specific butylaminomethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

57661-13-9

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

IUPAC Name

5-(butylaminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H15N3O2.ClH/c1-2-3-4-10-5-7-6-11-9(14)12-8(7)13;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H

InChI Key

XMOHLPCBKQMMOR-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CNC(=O)NC1=O.Cl

Origin of Product

United States

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